

Unveiling the Spectroscopic Signature of 6-Formyl-isoophiopogonanone B: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-Formyl-isoophiopogonanone B*

Cat. No.: *B14081386*

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **6-Formyl-isoophiopogonanone B**, a homoisoflavanoid isolated from the traditional Chinese medicinal plant *Ophiopogon japonicus*. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering a centralized resource for the compound's spectral characteristics.

Executive Summary

6-Formyl-isoophiopogonanone B, also known as 6-aldehydo-isoophiopogonanone B, is a bioactive natural product that has garnered interest for its potential pharmacological activities. A thorough understanding of its chemical structure, confirmed through various spectroscopic techniques, is paramount for its further investigation and potential applications. This guide presents a detailed summary of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, alongside the experimental protocols employed for their acquisition.

Chemical Structure

Chemical Name: **6-Formyl-isoophiopogonanone B** Synonym: 6-aldehydo-isoophiopogonanone B Molecular Formula: $C_{19}H_{16}O_7$ Molecular Weight: 356.33 g/mol

The foundational step in the analysis of any natural product is the elucidation of its chemical structure. Spectroscopic methods provide the necessary insights to piece together the molecular architecture.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **6-Formyl-isoophiopogonanone B**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
5-OH	12.98	s	
7-OH	6.15	br s	
8-H	6.04	s	
2-H	5.02	dd	11.5, 5.0
2'-H	6.85	d	8.0
3'-H	7.15	d	8.0
5'-H	6.85	d	8.0
6'-H	7.15	d	8.0
3-H	4.25	m	
α -CH ₂	3.15	dd	14.0, 5.0
α' -CH ₂	2.80	dd	14.0, 10.0
6-CHO	10.35	s	
4'-OCH ₃	3.80	s	

Table 2: ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)
2	79.5
3	45.8
4	196.5
4a	102.1
5	162.8
6	108.7
7	164.5
8	91.5
8a	158.2
1'	130.8
2', 6'	129.5
3', 5'	114.2
4'	158.9
α	32.5
6-CHO	192.1
4'-OCH ₃	55.3

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data

Technique	Ionization Mode	Observed m/z	Interpretation
ESI-MS	Positive	357.0968	$[M+H]^+$ (Calculated for $C_{19}H_{17}O_7^+$: 357.0974)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibration frequencies.

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Interpretation
3440	O-H stretching (hydroxyl groups)
1655	C=O stretching (ketone)
1620	C=O stretching (aldehyde)
1515, 1450	Aromatic C=C stretching

Experimental Protocols

The spectroscopic data presented above were acquired using standard laboratory techniques and instrumentation.

Isolation of 6-Formyl-isoophiopogonanone B

The compound was isolated from the dried tubers of *Ophiopogon japonicus*. The general procedure involves:

- Extraction: The plant material is extracted with a suitable organic solvent, such as 95% ethanol, followed by partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, and n-butanol).
- Chromatography: The ethyl acetate fraction, typically rich in homoisoflavanoids, is subjected to repeated column chromatography on silica gel and Sephadex LH-20 to yield the pure compound.

NMR Spectroscopy

- Instrument: Bruker AV-500 spectrometer.
- Solvent: Chloroform-d (CDCl_3).
- Frequency: 500 MHz for ^1H NMR and 125 MHz for ^{13}C NMR.
- Reference: Tetramethylsilane (TMS) as the internal standard ($\delta = 0.00$ ppm).
- Data Acquisition: Standard pulse sequences were used to acquire 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR spectra.

Mass Spectrometry

- Instrument: Agilent 6520 Q-TOF mass spectrometer.
- Ionization: Electrospray ionization (ESI) in positive ion mode.
- Analysis: High-resolution mass spectra (HR-ESI-MS) were acquired to determine the accurate mass and elemental composition.

Infrared Spectroscopy

- Instrument: Bruker Tensor 27 FT-IR spectrometer.
- Sample Preparation: KBr pellet method.
- Scan Range: 4000-400 cm^{-1} .

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like **6-Formyl-isoophiopogonanone B**.

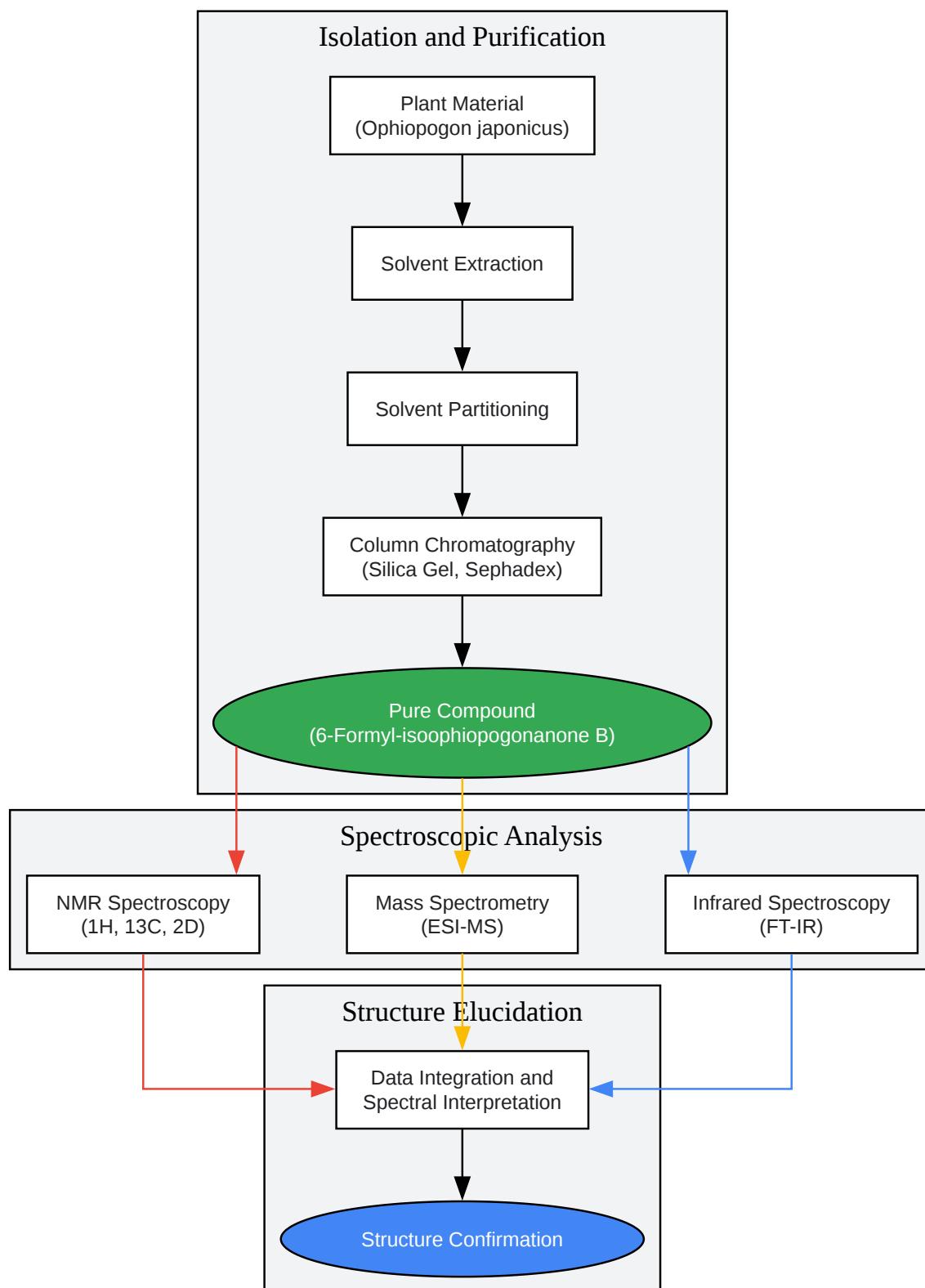

[Click to download full resolution via product page](#)

Figure 1: General workflow for the isolation and structural elucidation of natural products.

This comprehensive guide provides a solid foundation for researchers working with **6-Formyl-isoophiopogonanone B**, facilitating further studies into its biological activities and potential therapeutic applications. The detailed spectroscopic data and experimental protocols serve as a valuable reference for compound identification and quality control.

- To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of 6-Formyl-isoophiopogonanone B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14081386#6-formyl-isoophiopogonanone-b-spectroscopic-data-nmr-ms-ir\]](https://www.benchchem.com/product/b14081386#6-formyl-isoophiopogonanone-b-spectroscopic-data-nmr-ms-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com